T-1101 (对甲苯磺酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T-1101 tosylate is a novel small molecule and a first-in-class oral agent developed for the treatment of cancer. It specifically disrupts the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of NIMA-related kinase 2, chromosomal misalignment, and ultimately cancer cell death, providing a potential cancer therapy .

科学研究应用

T-1101 tosylate has shown potent anti-tumor effects in a variety of cancer cell types, including breast, liver, leukemia, and colorectal cancers. It is particularly effective against multidrug resistance protein 1-driven chemorefractory cancer cell lines. In xenograft animal models, T-1101 tosylate exhibits effective growth inhibition in liver and triple-negative breast cancer cells. It also shows synergy when combined with other anticancer drugs such as Doxorubicin, Topotecan, and Paclitaxel .

作用机制

T-1101 tosylate specifically disrupts the interaction between Highly expressed in cancer 1 and NIMA-related kinase 2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of NIMA-related kinase 2, chromosomal misalignment, and cancer cell death. The molecular targets and pathways involved include the inhibition of the Highly expressed in cancer 1/NIMA-related kinase 2 interaction, leading to mitotic arrest and apoptosis of cancer cells .

Similar Compounds:

- Doxorubicin

- Topotecan

- Paclitaxel

Comparison: T-1101 tosylate has several advantages over these marked liver and breast cancer drugs. It offers the benefits of oral administration, cancer targeting, and synergy activity when combined with other anticancer drugs. Unlike some of the similar compounds, T-1101 tosylate is specifically designed to target the Highly expressed in cancer 1/NIMA-related kinase 2 interaction, making it unique in its mechanism of action .

安全和危害

T-1101 (tosylate) is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, T-1101 (tosylate) was rapidly absorbed and tolerated at current dose levels .

未来方向

T-1101 (tosylate) is currently being studied in phase I clinical trials to evaluate its safety and tolerability . The intention of the ongoing program is to enable patients who continue to receive clinical benefit from T-1101 (tosylate) to continue receiving it at the discretion of the principal investigators and Taivex Therapeutics Corporation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of T-1101 tosylate involves the optimization of 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold by introducing various C-4’ substituents to enhance potency and water solubility. The specific synthetic routes and reaction conditions are proprietary and have been patented .

Industrial Production Methods: T-1101 tosylate is developed in capsule form, which is convenient to store and ensures good patient compliance. The industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

化学反应分析

Types of Reactions: T-1101 tosylate undergoes various chemical reactions, including nucleophilic substitution reactions due to the presence of the tosylate group, which is an excellent leaving group .

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product would be an amine derivative of T-1101 .

属性

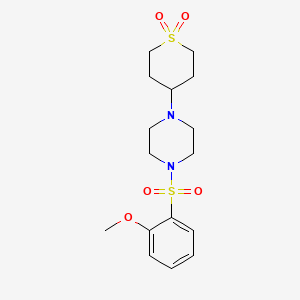

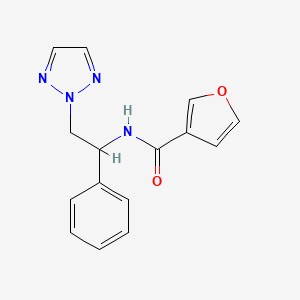

IUPAC Name |

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWEAVKLYQREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)

![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)

![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)

![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)